molecular formula C13H15NO4 B8503414 4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid ethyl ester

4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid ethyl ester

Cat. No. B8503414
M. Wt: 249.26 g/mol
InChI Key: IHSDNKASIZBOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07872009B2

Procedure details

Acetyl chloride (23 □L, 0.33 mmol) was added to a solution of (±)-ethyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate (Example 3a, 55 mg, 0.27 mmol), DMAP (1.6 mg, 0.013 mmol), and Hunig's base (63 □L, 0.36 mmol) in dichloromethane (2 mL). The solution was stirred at 25° C. for 24 h, then the reaction mixture was diluted with dichloromethane (60 mL) and the mixture was extracted with 0.1 M sodium carbonate (7 mL) and half-saturated brine (7 mL). The organic layer was dried over sodium sulfate and concentrated. Purification of the product by flash column chromatography (40% EtOAc/hexane) afforded the title compound (46 mg, 0.18 mmol). MS m/z: 250 (M+1).
Quantity
0.33 mmol
Type
reactant
Reaction Step One
Quantity
55 mg
Type
reactant
Reaction Step One
Quantity
0.36 mmol
Type
reactant
Reaction Step One
Name
Quantity
1.6 mg
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[O:5]1[CH:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:9][NH:8][C:7]2[CH:16]=[CH:17][CH:18]=[CH:19][C:6]1=2.CCN(C(C)C)C(C)C>CN(C1C=CN=CC=1)C.ClCCl>[C:1]([N:8]1[CH2:9][CH:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[O:5][C:6]2[CH:19]=[CH:18][CH:17]=[CH:16][C:7]1=2)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.33 mmol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
55 mg
Type
reactant
Smiles
O1C2=C(NCC1C(=O)OCC)C=CC=C2
Name
Quantity
0.36 mmol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1.6 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 25° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 0.1 M sodium carbonate (7 mL) and half-saturated brine (7 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the product by flash column chromatography (40% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(=O)N1C2=C(OC(C1)C(=O)OCC)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.18 mmol
AMOUNT: MASS 46 mg
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.